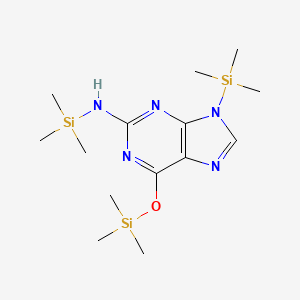
Tris(trimethylsilyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(trimethylsilyl)guanine is a compound with the molecular formula C14H29N5OSi3 and a molecular weight of 367.67 g/mol . It is characterized by the presence of three trimethylsilyl groups attached to a guanine core. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of tris(trimethylsilyl)guanine typically involves the reaction of guanine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . The general reaction scheme is as follows:
Guanine+3(CH3)3SiCl→this compound+3HCl
Analyse Des Réactions Chimiques
Tris(trimethylsilyl)guanine undergoes various chemical reactions, including:
Oxidation: The trimethylsilyl groups can be oxidized to form silanols.
Reduction: The compound can participate in radical-based reductions, often mediated by tris(trimethylsilyl)silane.
Substitution: The trimethylsilyl groups can be substituted by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tris(trimethylsilyl)silane, and bases like pyridine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(trimethylsilyl)guanine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which tris(trimethylsilyl)guanine exerts its effects is primarily through its ability to form stable complexes with other molecules. The trimethylsilyl groups provide steric protection, allowing the guanine core to interact with target molecules without undergoing unwanted side reactions . This property is particularly useful in radical-based reactions, where the compound can act as a mediator and stabilizer.
Comparaison Avec Des Composés Similaires
Tris(trimethylsilyl)guanine can be compared to other silylated guanine derivatives, such as bis(trimethylsilyl)guanine and tris(trimethylsilyl)silane . While all these compounds share the trimethylsilyl functional group, this compound is unique in its ability to form stable complexes and its versatility in various chemical reactions. Similar compounds include:
Bis(trimethylsilyl)guanine: Lacks one trimethylsilyl group compared to this compound.
Tris(trimethylsilyl)silane: Used primarily as a radical reducing agent.
Propriétés
Formule moléculaire |
C14H29N5OSi3 |
|---|---|
Poids moléculaire |
367.67 g/mol |
Nom IUPAC |
N,9-bis(trimethylsilyl)-6-trimethylsilyloxypurin-2-amine |
InChI |
InChI=1S/C14H29N5OSi3/c1-21(2,3)18-14-16-12-11(13(17-14)20-23(7,8)9)15-10-19(12)22(4,5)6/h10H,1-9H3,(H,16,17,18) |
Clé InChI |
ZTKRDVGMYXNNJL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC1=NC2=C(C(=N1)O[Si](C)(C)C)N=CN2[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B13430092.png)
![(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid](/img/structure/B13430098.png)
![[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate](/img/structure/B13430107.png)
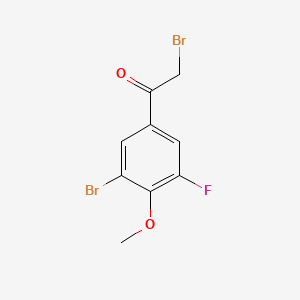
![4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13430116.png)
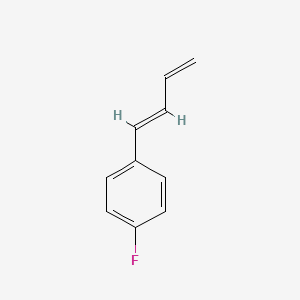
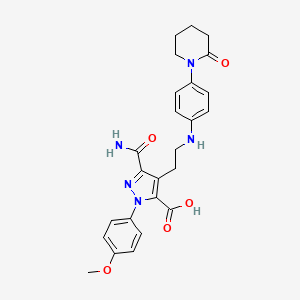

![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)
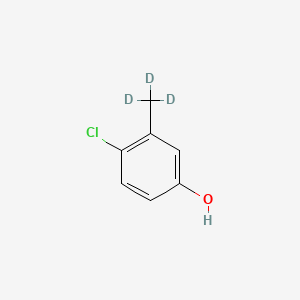
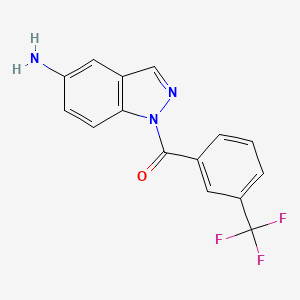
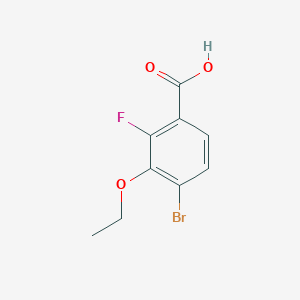
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13430168.png)
